molecular formula C7H7Cl B122035 4-Chlorotoluene CAS No. 106-43-4

4-Chlorotoluene

Cat. No. B122035
Key on ui cas rn: 106-43-4
M. Wt: 126.58 g/mol
InChI Key: NPDACUSDTOMAMK-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 5.0 mol %), NaI (450 mg, 3.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (31.5 μL, 0.200 mmol, 10 mol %), 4-chlorotoluene (237 μL, 2.00 mmol), and n-pentanol (0.50 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting dark green-gray suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 460 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 35% conversion of 4-chlorotoluene and 33% yield of 4-iodotoluene.
Quantity
31.5 μL
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
19.5 mg
Type
catalyst
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].CN[C@@H]1CCCC[C@H]1NC.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1.C(O)CCCC.CCCCC[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>C(OCC)(=O)C.[Cu]I>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1.[I:2][C:36]1[CH:35]=[CH:34][C:33]([CH3:32])=[CH:38][CH:37]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.5 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
237 μL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
[Na+].[I-]
Name
CuI
Quantity
19.5 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
460 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C
Name
Type
product
Smiles
IC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06888032B2

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 5.0 mol %), NaI (450 mg, 3.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (31.5 μL, 0.200 mmol, 10 mol %), 4-chlorotoluene (237 μL, 2.00 mmol), and n-pentanol (0.50 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting dark green-gray suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 460 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 35% conversion of 4-chlorotoluene and 33% yield of 4-iodotoluene.
Quantity
31.5 μL
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
19.5 mg
Type
catalyst
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].CN[C@@H]1CCCC[C@H]1NC.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1.C(O)CCCC.CCCCC[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]>C(OCC)(=O)C.[Cu]I>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1.[I:2][C:36]1[CH:35]=[CH:34][C:33]([CH3:32])=[CH:38][CH:37]=1 |f:0.1|

Inputs

Step One
Name
Quantity
31.5 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
237 μL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCCC)O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
[Na+].[I-]
Name
CuI
Quantity
19.5 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
460 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C
Name
Type
product
Smiles
IC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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